molecular formula C8H10ClN5 B159377 1-(2-Chlorophenyl)biguanide CAS No. 137588-53-5

1-(2-Chlorophenyl)biguanide

Cat. No.: B159377
CAS No.: 137588-53-5
M. Wt: 211.65 g/mol
InChI Key: MKWFJPZMYHPQIA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)biguanide is a chemical compound with the molecular formula C8H11Cl2N5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a biguanide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)biguanide can be synthesized through the reaction of 2-chloroaniline with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)biguanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)biguanide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

1-(2-Chlorophenyl)biguanide can be compared with other biguanide derivatives, such as:

    Metformin: A widely used antidiabetic drug with similar mechanisms of action but different therapeutic applications.

    Phenformin: Another antidiabetic agent with a higher risk of lactic acidosis compared to metformin.

    Chlorhexidine: An antiseptic with broad-spectrum antimicrobial activity.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct biological activities. Unlike metformin and phenformin, it has been studied for its potential anticancer properties, making it a valuable compound in cancer research .

Comparison with Similar Compounds

  • Metformin
  • Phenformin
  • Chlorhexidine
  • Buformin
  • Proguanil

This detailed overview provides a comprehensive understanding of 1-(2-Chlorophenyl)biguanide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFJPZMYHPQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274880
Record name 1-(2-chlorophenyl)biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49872-43-7
Record name 1-(2-chlorophenyl)biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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